7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The compound contains a pyrazole ring attached to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The carboxylic acid group (-COOH) is attached to the second carbon of the pyrimidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make it acidic .Mechanism of Action
Target of Action
Similar compounds have shown activity againstPlasmodium berghei , a parasite responsible for malaria
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to inhibit the growth ofPlasmodium berghei , suggesting a potential antimalarial activity. The exact mechanism through which this inhibition occurs is yet to be elucidated.
Biochemical Pathways
It’s known that similar compounds can affect the life cycle ofPlasmodium berghei , which could potentially disrupt the parasite’s metabolic pathways
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. The compound’s molecular weight is271.28 , which is within the optimal range for oral bioavailability. Further pharmacokinetic studies are needed to determine the compound’s ADME properties and their impact on bioavailability.
Result of Action
Similar compounds have shown to inhibit the growth ofPlasmodium berghei , suggesting potential antimalarial effects. More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Action Environment
It’s known that the compound should be stored at temperatures between2-8°C for optimal stability
Future Directions
Properties
IUPAC Name |
7-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-7-12(8(2)17(3)15-7)10-4-5-14-11-6-9(13(19)20)16-18(10)11/h4-6H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICPQYFGBKSXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=CC=NC3=CC(=NN23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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